molecular formula C23H17Cl3N2O3 B11454242 3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B11454242
M. Wt: 475.7 g/mol
InChI Key: FRAQCRUARATDTO-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple chloro and methoxy substituents, as well as a benzoxazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
  • 3,5-dichloro-N-[4-chloro-3-(5-propyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Uniqueness

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is unique due to its specific combination of chloro, methoxy, and benzoxazole substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H17Cl3N2O3

Molecular Weight

475.7 g/mol

IUPAC Name

3,5-dichloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C23H17Cl3N2O3/c1-3-12-4-7-20-19(8-12)28-23(31-20)15-11-14(5-6-16(15)24)27-22(29)13-9-17(25)21(30-2)18(26)10-13/h4-11H,3H2,1-2H3,(H,27,29)

InChI Key

FRAQCRUARATDTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl)Cl

Origin of Product

United States

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